9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine
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Overview
Description
PSI-352938 is a novel cyclic phosphate prodrug of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine 5′-monophosphate. Its primary target is the hepatitis C virus (HCV). This compound exhibits potent activity against HCV, making it a promising candidate for antiviral research .
Preparation Methods
Synthetic Routes:
The synthesis of PSI-352938 involves several steps. While I don’t have the exact synthetic pathway, it typically starts from commercially available starting materials. Researchers modify these compounds through chemical reactions to obtain the desired product.
Reaction Conditions:
The specific reaction conditions for PSI-352938 synthesis may vary, but they likely include protective group manipulations, nucleophilic substitutions, and cyclization steps. Detailed protocols would be found in scientific literature.
Industrial Production:
For industrial production, large-scale synthesis of PSI-352938 would involve optimization of reaction conditions, purification methods, and scalability. specific industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
PSI-352938 undergoes various reactions, including phosphorylation and activation within the HCV-infected cells. Some key points:
Activation: PSI-352938 is converted to its active form (5′-triphosphate metabolite) within the cell.
Inhibition: It inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (NS5B).
Common reagents and conditions used in these reactions are not explicitly documented, but they likely involve enzymatic phosphorylation and intracellular metabolism.
Scientific Research Applications
PSI-352938’s applications extend across multiple fields:
Antiviral Research: As an HCV inhibitor, it’s crucial for developing new antiviral therapies.
Medicine: Investigating its potential as a direct-acting antiviral drug.
Chemical Biology: Studying its mechanism of action and interactions with cellular components.
Mechanism of Action
The compound’s mechanism involves:
Target: HCV RNA polymerase (NS5B).
Pathway: Inhibition of viral RNA synthesis by incorporating into the growing RNA chain and causing chain termination.
Comparison with Similar Compounds
While PSI-352938 is unique due to its cyclic phosphate prodrug form, other HCV nucleotide inhibitors exist. Notable ones include sofosbuvir and dasabuvir.
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRFQJIRERYGTQ-UYISCHNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@H]4[C@H](O3)COP(=O)(O4)OC(C)C)(C)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN5O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231747-17-3 |
Source
|
Record name | PSI-938 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231747173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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